molecular formula C18H25NO4 B8668824 Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B8668824
M. Wt: 319.4 g/mol
InChI Key: KVOLFYNOXSDNOR-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide and benzoyl chloride in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, benzoyl chloride, sodium borohydride, and potassium permanganate. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing for selective modifications of other parts of the molecule. This protection is crucial in multi-step synthesis processes, where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core structure, which imparts distinct reactivity and properties compared to other tert-butoxycarbonyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the indene structure is required .

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-5-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-14-10-18(4,5)13-8-7-11(9-12(13)14)15(20)22-6/h7-9,14H,10H2,1-6H3,(H,19,21)

InChI Key

KVOLFYNOXSDNOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)C(=O)OC)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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